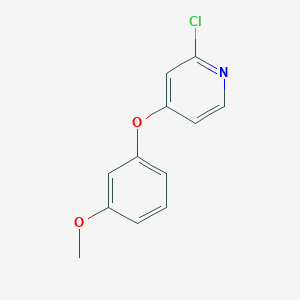
Ethyl 4-(2-chlorophenyl)-2-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-chlorophenyl)-2-oxobutanoate is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chlorophenyl group attached to a butyric acid ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-chlorophenyl)-2-oxobutanoate typically involves the esterification of 4-(2-Chlorophenyl)-2-oxobutyric acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(2-chlorophenyl)-2-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-(2-Chlorophenyl)-2-oxobutyric acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: 4-(2-Chlorophenyl)-2-oxobutyric acid.
Reduction: 4-(2-Chlorophenyl)-2-hydroxybutyric acid ethyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 4-(2-chlorophenyl)-2-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(2-chlorophenyl)-2-oxobutanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The chlorophenyl group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Ethyl 4-(2-chlorophenyl)-2-oxobutanoate can be compared with other similar compounds such as:
4-(2-Bromophenyl)-2-oxobutyric acid ethyl ester: Similar structure but with a bromine atom instead of chlorine.
4-(2-Fluorophenyl)-2-oxobutyric acid ethyl ester: Contains a fluorine atom in place of chlorine.
4-(2-Methylphenyl)-2-oxobutyric acid ethyl ester: Features a methyl group instead of chlorine.
These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the nature of the substituent on the phenyl ring.
Propiedades
Fórmula molecular |
C12H13ClO3 |
|---|---|
Peso molecular |
240.68 g/mol |
Nombre IUPAC |
ethyl 4-(2-chlorophenyl)-2-oxobutanoate |
InChI |
InChI=1S/C12H13ClO3/c1-2-16-12(15)11(14)8-7-9-5-3-4-6-10(9)13/h3-6H,2,7-8H2,1H3 |
Clave InChI |
MWZPQRRAEUQLMA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=O)CCC1=CC=CC=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methoxy-N-phenylbenzo[d]thiazol-2-amine](/img/structure/B8680744.png)
![(2-Fluoro-6-(2H-1,2,3-triazol-2-yl)phenyl)(hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone](/img/structure/B8680749.png)
![N-[4-(Propan-2-yl)cyclohexyl]cycloheptanamine](/img/structure/B8680763.png)











